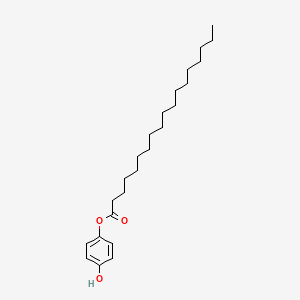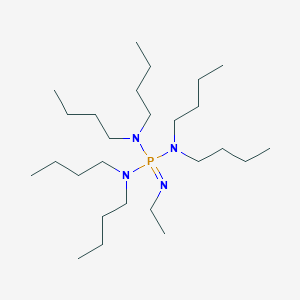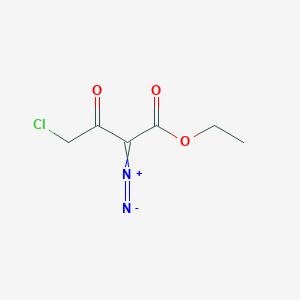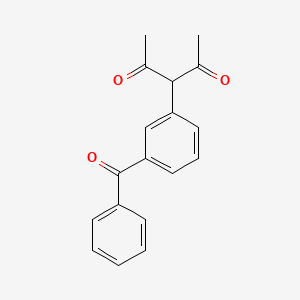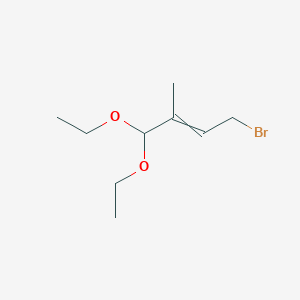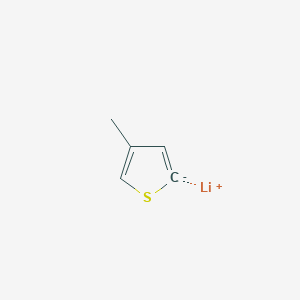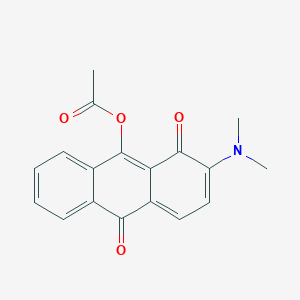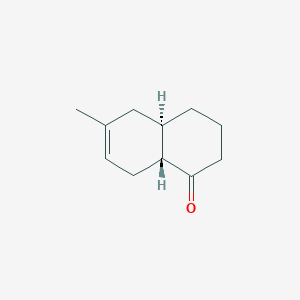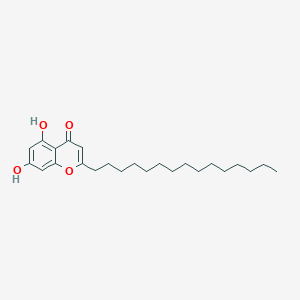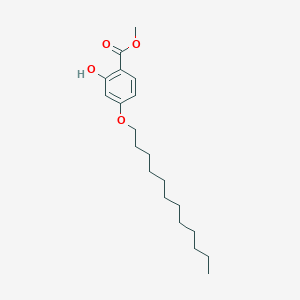
Methyl 4-dodecoxy-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-dodecoxy-2-hydroxybenzoate: is an organic compound belonging to the class of alkyl esters of p-hydroxybenzoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-dodecoxy-2-hydroxybenzoate typically involves the esterification of 4-dodecoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Methyl 4-dodecoxy-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperatures.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methyl 4-dodecoxy-2-hydroxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as a preservative and stabilizer.
作用機序
The mechanism of action of methyl 4-dodecoxy-2-hydroxybenzoate involves its interaction with cellular membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl and ester groups can form hydrogen bonds with proteins, affecting their structure and activity.
類似化合物との比較
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group, used as a preservative.
Propyl 4-hydroxybenzoate: Another paraben with a propyl group, used for its antimicrobial properties.
Uniqueness: Methyl 4-dodecoxy-2-hydroxybenzoate stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and emulsifiers.
特性
CAS番号 |
86840-98-4 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
methyl 4-dodecoxy-2-hydroxybenzoate |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-17-13-14-18(19(21)16-17)20(22)23-2/h13-14,16,21H,3-12,15H2,1-2H3 |
InChIキー |
GLQKRDVFGPWHCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


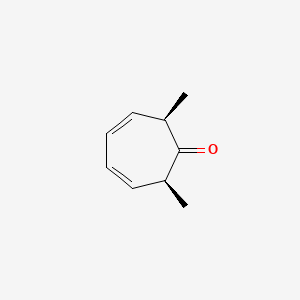
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
